molecular formula C10H10F2O2 B8365771 2,3-Difluoro-6-propoxy-benzaldehyde

2,3-Difluoro-6-propoxy-benzaldehyde

Cat. No.: B8365771
M. Wt: 200.18 g/mol
InChI Key: IOKRRUFNKMGPMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Difluoro-6-propoxy-benzaldehyde is an aromatic aldehyde derivative featuring a benzaldehyde core substituted with two fluorine atoms at positions 2 and 3, and a linear n-propoxy group (-OCH₂CH₂CH₃) at position 6. This compound is structurally tailored to modulate electronic and steric properties, making it relevant in pharmaceutical and agrochemical synthesis. The fluorine atoms act as electron-withdrawing groups, while the propoxy substituent contributes lipophilicity, influencing solubility and reactivity.

Properties

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

2,3-difluoro-6-propoxybenzaldehyde

InChI

InChI=1S/C10H10F2O2/c1-2-5-14-9-4-3-8(11)10(12)7(9)6-13/h3-4,6H,2,5H2,1H3

InChI Key

IOKRRUFNKMGPMU-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C(=C(C=C1)F)F)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparison

The table below summarizes key molecular data for three analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents
2,3-Difluoro-6-methoxybenzaldehyde 187543-87-9 C₈H₆F₂O₂ 172.13 2-F, 3-F, 6-OCH₃
2,3-Difluoro-6-propoxybenzaldehyde Not available C₁₀H₁₀F₂O₂ 200.18 2-F, 3-F, 6-OCH₂CH₂CH₃
2,3-Difluoro-6-isopropoxybenzaldehyde 949026-89-5 C₁₀H₁₀F₂O₂ 200.18 2-F, 3-F, 6-OCH(CH₃)₂

Key Observations:

  • Methoxy Derivative (C₈H₆F₂O₂): The smaller methoxy group reduces steric hindrance and increases electron density on the aromatic ring due to its electron-donating nature. This may enhance electrophilic substitution reactivity compared to bulkier alkoxy analogs .
  • Propoxy vs. Isopropoxy Derivatives (C₁₀H₁₀F₂O₂): Both share the same molecular formula but differ in alkoxy branching.

Electronic and Reactivity Profiles

  • Fluorine Substituents: The 2,3-difluoro configuration withdraws electron density via inductive effects, stabilizing the aldehyde group and directing further substitution to the para position relative to the alkoxy group.
  • Alkoxy Group Impact:
    • Methoxy (-OCH₃): Stronger electron donation via resonance increases ring activation, favoring reactions like nucleophilic aromatic substitution.
    • Propoxy (-OCH₂CH₂CH₃): Moderate electron donation with increased lipophilicity, making the compound more suitable for lipid-rich environments.
    • Isopropoxy (-OCH(CH₃)₂): Steric shielding from branching may slow reaction kinetics but improve metabolic stability in biological applications .

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